11-Acetoxyundecyltrichlorosilane
Overview
Description
11-Acetoxyundecyltrichlorosilane is an organosilicon compound with the molecular formula C13H25Cl3O2Si . It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by its trichlorosilyl group attached to an undecyl chain with an acetoxy group at the terminal end .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Acetoxyundecyltrichlorosilane is typically synthesized through the reaction of undecyltrichlorosilane with acetic anhydride . The reaction involves the addition of acetic anhydride to undecyltrichlorosilane under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 11-Acetoxyundecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
11-Acetoxyundecyltrichlorosilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Acetoxyundecyltrichlorosilane involves its ability to form covalent bonds with various substrates through its trichlorosilyl group. This allows it to act as a coupling agent, promoting adhesion between different materials. The acetoxy group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds .
Comparison with Similar Compounds
10-Undecen-1-ol: An alcohol with a similar undecyl chain but without the trichlorosilyl and acetoxy groups.
Methyl undecenate: An ester with a similar undecyl chain but different functional groups.
Uniqueness: 11-Acetoxyundecyltrichlorosilane is unique due to its combination of a trichlorosilyl group and an acetoxy group, which imparts distinct reactivity and functionality. This makes it particularly useful as a coupling agent and in surface modification applications .
Properties
IUPAC Name |
11-trichlorosilylundecyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-13(17)18-11-9-7-5-3-2-4-6-8-10-12-19(14,15)16/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHCMDOASQYDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402584 | |
Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53605-77-9 | |
Record name | 11-ACETOXYUNDECYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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